![molecular formula C24H24ClN3O3 B2601260 N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872861-23-9](/img/structure/B2601260.png)
N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide” is a chemical compound with the molecular formula C22H23ClN4O2 . It has a molecular weight of 410.9 g/mol . The compound is characterized by the presence of an indole ring, a piperidine ring, and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, a piperidine ring, and a chlorophenyl group . The indole ring is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The piperidine ring is a six-membered ring with one nitrogen atom. The chlorophenyl group consists of a benzene ring with a chlorine atom substituent .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 410.9 g/mol . It has a computed XLogP3-AA value of 3.2, indicating its relative lipophilicity, which can influence its absorption and distribution within the body . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5, which can influence its conformational flexibility . The topological polar surface area is 65 Ų .
Scientific Research Applications
NLRP3 Inflammasome Inhibition
The nucleotide-binding oligomerization domain leucine-rich repeat and pyrin domain-containing protein 3 (NLRP3) inflammasome plays a crucial role in the immune response. It responds to exogenous and endogenous stimuli, leading to the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines like interleukin-1β (IL-1β) . Researchers have investigated the potential of our compound in inhibiting NLRP3-dependent pyroptosis and IL-1β release. Computational simulations aided in understanding the binding mechanism, making it a promising NLRP3 inhibitor .
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c25-20-10-4-2-8-17(20)14-26-24(31)23(30)19-15-28(21-11-5-3-9-18(19)21)16-22(29)27-12-6-1-7-13-27/h2-5,8-11,15H,1,6-7,12-14,16H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQRHJSGZGIWNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.